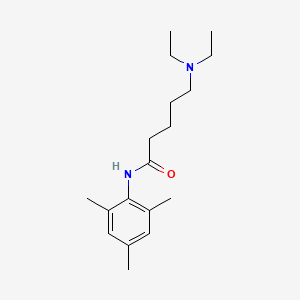
5-(Diethylamino)-N-(2,4,6-trimethylphenyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Diethylamino)-N-(2,4,6-trimethylphenyl)pentanamide is an organic compound with a complex structure that includes both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-N-(2,4,6-trimethylphenyl)pentanamide typically involves the reaction of 2,4,6-trimethylaniline with a suitable acylating agent, followed by the introduction of the diethylamino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Diethylamino)-N-(2,4,6-trimethylphenyl)pentanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
5-(Diethylamino)-N-(2,4,6-trimethylphenyl)pentanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various conditions, such as inflammation or neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(Diethylamino)-N-(2,4,6-trimethylphenyl)pentanamide involves its interaction with specific molecular targets within cells. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethylphenyl derivatives: Compounds with similar aromatic structures but different functional groups.
Diethylamino compounds: Molecules containing the diethylamino group but with different core structures.
Uniqueness
5-(Diethylamino)-N-(2,4,6-trimethylphenyl)pentanamide is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
31640-19-4 |
|---|---|
Formule moléculaire |
C18H30N2O |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
5-(diethylamino)-N-(2,4,6-trimethylphenyl)pentanamide |
InChI |
InChI=1S/C18H30N2O/c1-6-20(7-2)11-9-8-10-17(21)19-18-15(4)12-14(3)13-16(18)5/h12-13H,6-11H2,1-5H3,(H,19,21) |
Clé InChI |
CNHGMVFWQJEZRO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCCC(=O)NC1=C(C=C(C=C1C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


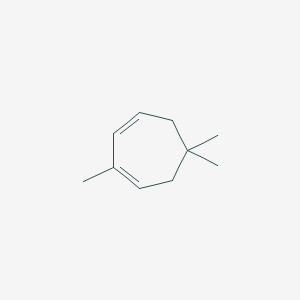
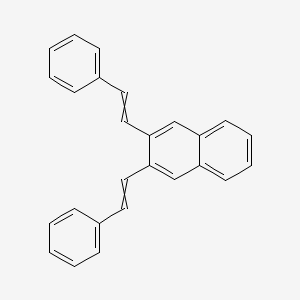
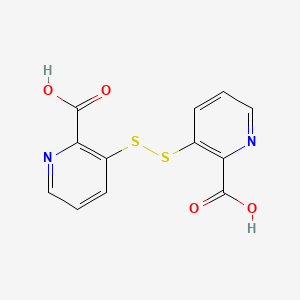

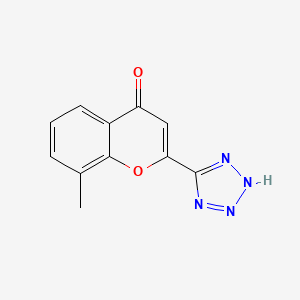
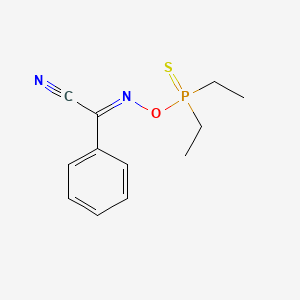
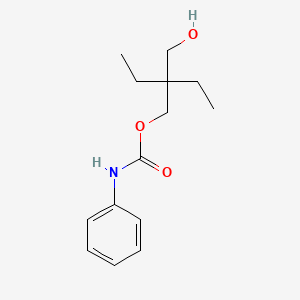
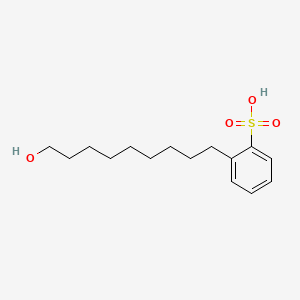




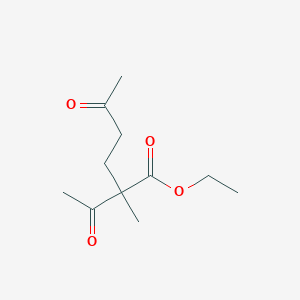
![2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol](/img/structure/B14695414.png)
